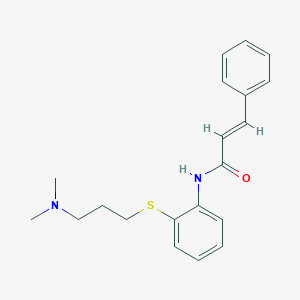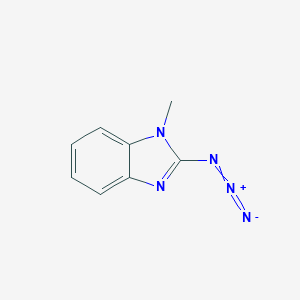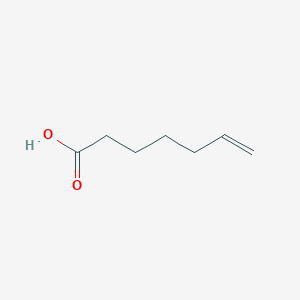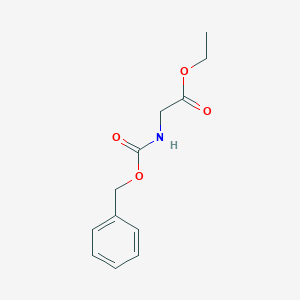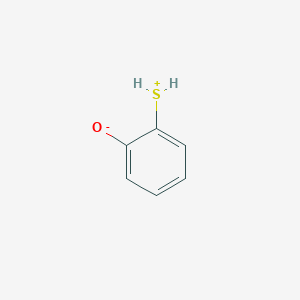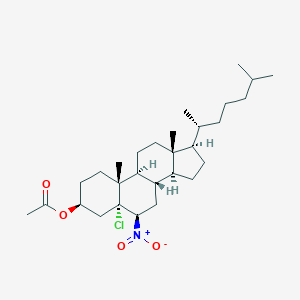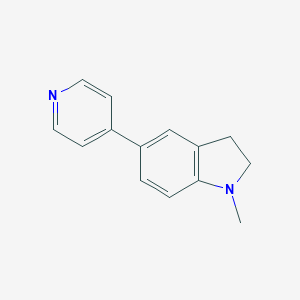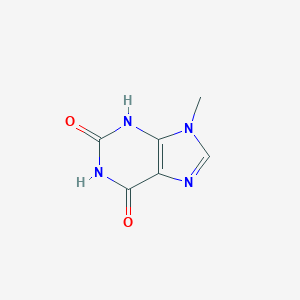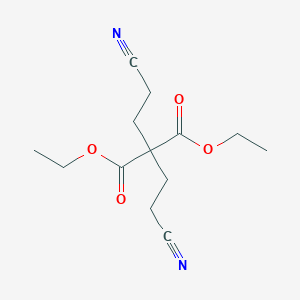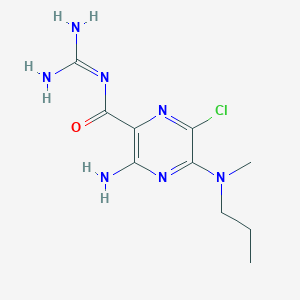
5-(N-Methyl-N-propyl)amiloride
Vue d'ensemble
Description
5-(N-Methyl-N-propyl)amiloride is a potent blocker of the Na+/H+ antiport . It is also known as sodium-hydrogen antiporters and solute carrier family 9 members . The CAS Registry Number for this compound is 1151-75-3 .
Molecular Structure Analysis
The molecular formula of 5-(N-Methyl-N-propyl)amiloride is C11H18ClN7O . The structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(N-Methyl-N-propyl)amiloride include a melting point of 202-205 °C, a predicted density of 1.49±0.1 g/cm3, and a predicted pKa of 8.67±0.46 . It appears as an off-white to yellow solid and is unstable in methanol .Applications De Recherche Scientifique
HIV-1 Replication Inhibition
Research has highlighted the potential of amiloride analogues, including 5-(N-Methyl-N-propyl)amiloride, in inhibiting the replication of HIV-1 within cultured human blood monocyte-derived macrophages. These compounds have shown efficacy in micromolar concentrations, indicating their potential as lead compounds for new classes of anti-HIV-1 drugs (Ewart et al., 2004).
Anticancer Properties
A derivative of amiloride, UCD38B, has been identified to induce caspase-independent death of breast cancer cells. This cell-permeant derivative promotes autophagy and triggers a significant AIF translocation from mitochondria to the nucleus, which is crucial for inducing programmed necrosis in cancer cells. This finding suggests that the cytosolic accessibility of UCD38B may facilitate its action as a potent anti-cancer agent (Leon et al., 2013).
Modulation of Adenosine Receptors
The study by Zhang-Guo Gao et al. (2003) demonstrates the allosteric modulation by amiloride analogues, including 5-(N-Methyl-N-propyl)amiloride, of agonist and antagonist binding at A1 and A3 adenosine receptors. These findings suggest a novel interaction mechanism that may have implications in designing drugs targeting adenosine receptors for various therapeutic applications (Gao et al., 2003).
Sensory Transduction in Olfactory Neurons
Research has also shown that derivatives of amiloride can inhibit odor-evoked activities in lobster olfactory receptor neurons, suggesting a role in chemosensory transduction processes. This inhibition is through action on a presumptive TRP channel, highlighting the potential use of these compounds in studying chemosensory mechanisms (Bobkov & Ache, 2006).
Inhibition of Coxsackievirus Replication
Amiloride and its derivatives have been reported to inhibit the replication of Coxsackievirus B3 (CVB3) by targeting the viral RNA-dependent RNA polymerase, presenting a novel antiviral activity mechanism. This suggests their potential as lead compounds for developing new treatments against picornaviruses (Gazina et al., 2011).
Orientations Futures
The future directions of 5-(N-Methyl-N-propyl)amiloride research could involve further exploration of its mechanism of action and potential applications. For instance, one study has suggested that it could be used as a useful tool for studies of Na+/H+ exchange . Another study has shown that it has a neuroprotective effect, which could be explored further .
Propriétés
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN7O/c1-3-4-18(2)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h3-4H2,1-2H3,(H2,12,16)(H4,13,14,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJJAWCPAZTZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921628 | |
| Record name | 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-Methyl-N-propyl)amiloride | |
CAS RN |
1151-75-3 | |
| Record name | 3-Amino-N-(aminoiminomethyl)-6-chloro-5-(methylpropylamino)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(N-Methyl-N-propyl)amiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-N-carbamimidoyl-6-chloro-5-[methyl(propyl)amino]pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



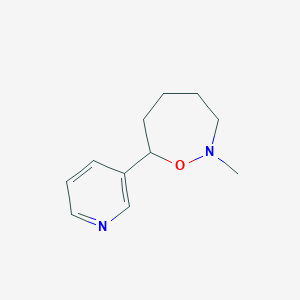

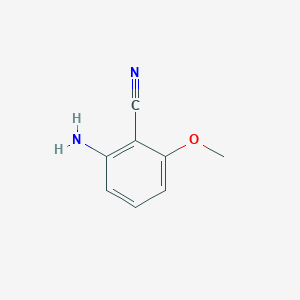
![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
